molecular formula C19H15N3O3 B12310252 1-(1-phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid

1-(1-phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B12310252
M. Wt: 333.3 g/mol
InChI Key: NONIPUCTZPNULX-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-(1-phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control .

Chemical Reactions Analysis

1-(1-Phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(1-Phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(1-Phenyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring but lacks the indole moiety, making it less complex.

    1-Benzyl-1H-pyrazole-4-carboxylic acid: Similar in structure but with a benzyl group instead of the indole ring.

    3-Phenyl-1H-pyrazole-5-carboxylic acid: Another related compound with a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

1-(1-phenylpyrazole-4-carbonyl)-2,3-dihydroindole-3-carboxylic acid

InChI

InChI=1S/C19H15N3O3/c23-18(13-10-20-22(11-13)14-6-2-1-3-7-14)21-12-16(19(24)25)15-8-4-5-9-17(15)21/h1-11,16H,12H2,(H,24,25)

InChI Key

NONIPUCTZPNULX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1C(=O)C3=CN(N=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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